

Preclinical Safety and Toxicology Profile of losefamate Meglumine: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest						
Compound Name:	losefamate meglumine					
Cat. No.:	B15546864	Get Quote				

A comprehensive preclinical safety and toxicology profile for **losefamate Meglumine**, including detailed quantitative data and experimental protocols, is not publicly available in the current scientific literature or regulatory databases. As a result, a detailed technical guide with specific data tables and experimental workflows cannot be provided at this time.

losefamate meglumine has been investigated as a potential hepatobiliary contrast agent for CT scanning. However, its clinical development has been limited. One comparative study in dogs indicated potential hepatotoxicity.[1] In this research, intravenous doses ranging from 150 to 600 mg I/kg were administered. While a derivative, MI-294, was found to be a more efficient and less toxic hepatic opacifier, transient abnormalities in at least one liver function test were observed with all tested agents, including **iosefamate meglumine**, at some dose levels.[1] Notably, one animal treated with **iosefamate meglumine** died due to hepatic necrosis.[1] The study did not find any evidence of renal impairment.[1]

A thorough preclinical safety evaluation for a compound like **losefamate Meglumine** would typically involve a battery of studies conducted in accordance with international regulatory guidelines. This would include:

- Acute, Subchronic, and Chronic Toxicity Studies: To determine the effects of single and repeated doses over different durations.
- Genotoxicity Studies: To assess the potential for the compound to cause genetic mutations or chromosomal damage.

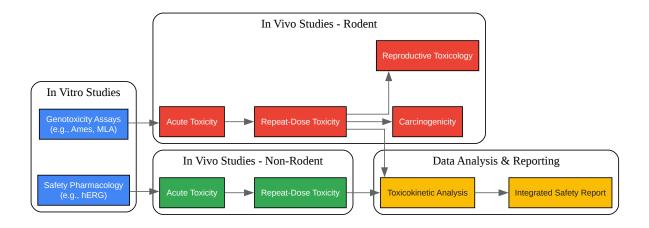


- Carcinogenicity Studies: To evaluate the tumorigenic potential of the compound over the lifetime of a test animal.
- Reproductive and Developmental Toxicology Studies: To investigate potential effects on fertility, pregnancy, and fetal development.

The following sections outline the general methodologies and data presentation that would be expected in a comprehensive preclinical toxicology whitepaper for a drug candidate.

General Principles of Preclinical Toxicology Assessment

A typical preclinical toxicology program follows a structured approach to identify potential hazards and characterize the safety profile of a new chemical entity. The workflow for such an assessment is outlined below.



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Caption: A generalized workflow for preclinical toxicology assessment.

Hypothetical Data Presentation



Had the data been available, it would be presented in structured tables for clarity and ease of comparison. Below are examples of how such data would be organized.

Table 1: Hypothetical Acute Toxicity of **Iosefamate Meglumine**

Species	Route of Administration	LD50 (mg/kg)	95% Confidence Interval	Observed Clinical Signs
Rat (Male)	Intravenous	Data not available	Data not available	Data not available
Rat (Female)	Intravenous	Data not available	Data not- available	Data not available
Dog (Male/Female)	Intravenous	Data not available	Data not available	Data not available

Table 2: Hypothetical Summary of Genotoxicity Assays for Iosefamate Meglumumine

Assay	Test System	Concentration/ Dose Range	Metabolic Activation	Result
Bacterial Reverse Mutation (Ames)	S. typhimurium, E. coli	Data not available	With and Without S9	Data not available
In Vitro Chromosomal Aberration	Human	Data not	With and Without	Data not
	Lymphocytes	available	S9	available
In Vivo	Mouse Bone	Data not	N/A	Data not
Micronucleus	Marrow	available		available

Experimental Protocols: A Template

Detailed experimental protocols are crucial for the interpretation and replication of toxicology studies. A standard protocol would include the following elements:



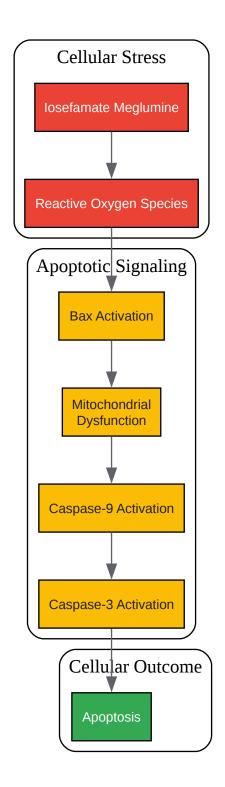
Protocol: In Vivo Repeat-Dose Toxicity Study

- Test Article: losefamate Meglumine (Lot number, purity).
- Test System: Species (e.g., Sprague-Dawley rats), number of animals per sex per group.
- Dose Levels: Control (vehicle), Low Dose, Mid Dose, High Dose (in mg/kg/day).
- Route of Administration: e.g., Intravenous.
- Dosing Duration: e.g., 28 days.
- Observations:
 - Clinical signs (daily).
 - Body weight (weekly).
 - Food consumption (weekly).
 - Ophthalmology (pre-study and at termination).
 - Hematology and clinical chemistry (at termination).
- Terminal Procedures:
 - Necropsy.
 - Organ weights.
 - Histopathology of selected tissues.

Signaling Pathways in Toxicology

Toxicological effects are often mediated through specific cellular signaling pathways. Diagrams generated using Graphviz can illustrate these complex interactions. For instance, a compound inducing hepatotoxicity might activate pathways leading to apoptosis.





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Caption: A potential signaling pathway for drug-induced hepatotoxicity.



In conclusion, while a complete preclinical safety and toxicology profile for **losefamate Meglumine** is not publicly available, the established principles of toxicological assessment provide a framework for the types of studies, data, and analyses that would be required for a comprehensive evaluation. The limited available data in dogs suggests a potential for hepatotoxicity that would warrant further investigation.[1]

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References

- 1. accessdata.fda.gov [accessdata.fda.gov]
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